
2-Propanol, 1,3-bis(o-aminophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,3-bis(o-aminophenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bis(aminophenoxy)propane or BAPP and is a diamine that belongs to the family of aminophenols. The chemical structure of BAPP consists of two o-aminophenol groups connected by a propane chain.
Mechanism of Action
The mechanism of action of BAPP is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. BAPP has been shown to form stable complexes with metal ions such as copper(II), nickel(II), and cobalt(II), which have potential applications in catalysis and sensing.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BAPP. However, studies have shown that BAPP and its metal complexes exhibit antibacterial and antifungal activities, indicating their potential applications in the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of BAPP is its ease of synthesis and availability. BAPP is also stable under ambient conditions, making it a suitable candidate for various applications. However, the main limitation of BAPP is its low solubility in water, which can limit its use in biological applications.
Future Directions
There are several future directions for the research on BAPP. One potential direction is the development of new metal complexes of BAPP with enhanced catalytic and sensing properties. Another direction is the exploration of the antimicrobial properties of BAPP and its metal complexes, with the aim of developing new antimicrobial agents. Additionally, the use of BAPP as a building block for the synthesis of new MOFs with improved properties is another promising direction for future research.
Synthesis Methods
The synthesis of BAPP involves the reaction between 2-aminophenol and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction results in the formation of BAPP as a white crystalline solid with a melting point of 168-170°C.
Scientific Research Applications
BAPP has been extensively studied for its potential applications in various fields such as polymer chemistry, material science, and biomedicine. In polymer chemistry, BAPP has been used as a curing agent for epoxy resins, resulting in improved mechanical properties and thermal stability of the cured products. In material science, BAPP has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation.
properties
CAS RN |
108719-15-9 |
|---|---|
Product Name |
2-Propanol, 1,3-bis(o-aminophenoxy)- |
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1,3-bis(2-aminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H18N2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10,16-17H2 |
InChI Key |
RRQQEGUVNLWYAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Other CAS RN |
108719-15-9 |
synonyms |
1,3-bis(2-aminophenoxy)propan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






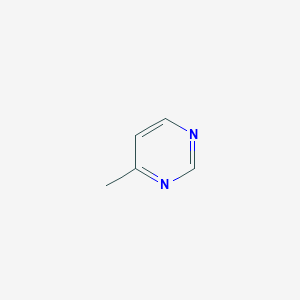
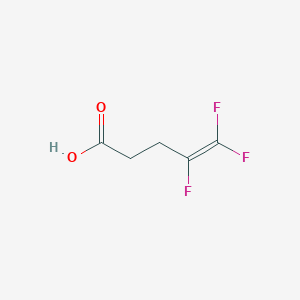
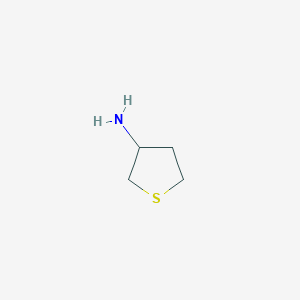

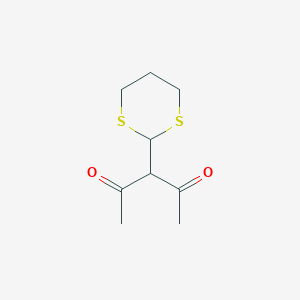

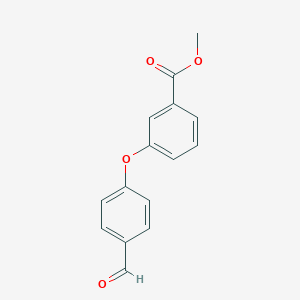
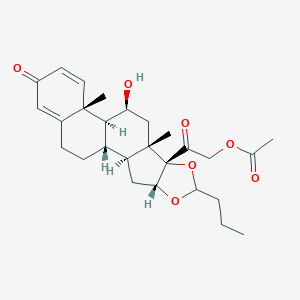
![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)
